1-(4-Nitrophenyl)-2-thiourea (CAS 3696-22-8) is a highly polarized, electron-deficient thiourea derivative primarily procured as a potent hydrogen-bond donor for organocatalysis, a highly sensitive colorimetric anion sensor, and a versatile synthetic building block for advanced supramolecular receptors . The presence of the strongly electron-withdrawing para-nitro group significantly increases the acidity of the thioureido NH protons compared to unsubstituted aliphatic or aryl thioureas[1]. This structural feature enhances its electrophilicity, making it an ideal precursor for nucleophilic substitution and heterocycle synthesis, while simultaneously driving its utility in transmembrane anion transport and phase-transfer catalysis. For industrial and academic buyers, this compound represents a critical upgrade over standard thiourea when maximum hydrogen-bond donicity and naked-eye colorimetric responsiveness are required in the target application.
Attempting to substitute 1-(4-Nitrophenyl)-2-thiourea with generic phenylthiourea, 1-(4-nitrophenyl)urea, or electron-rich analogs fundamentally compromises process performance in sensing and catalytic workflows [1]. The urea analog possesses a significantly higher pKa (weaker acidity), which drastically reduces its association constants for target anions and prevents the spontaneous deprotonation required for colorimetric signaling. Furthermore, unsubstituted phenylthiourea lacks the extended pi-conjugation and electron-withdrawing pull of the nitro group; consequently, it fails to generate the distinct charge-transfer absorption bands (yellow to blue/red shifts) necessary for naked-eye fluoride or acetate detection [2]. In organocatalytic applications, the reduced hydrogen-bond donicity of these generic alternatives translates to lower substrate activation, depressed reaction rates, and inferior enantioselectivity, forcing buyers to use higher catalyst loadings with diminishing returns.
When evaluating scaffolds for anion receptor synthesis, the choice between a thiourea and a urea core directly dictates binding strength. Comparative spectrophotometric titrations demonstrate that 4-nitrophenylthiourea-based receptors exhibit substantially higher association constants for target anions than their exact 4-nitrophenylurea counterparts [1]. This is driven by the enhanced acidity of the thiourea NH protons (pKa ~21.1 in DMSO) compared to the urea NH protons (pKa ~26.9 in DMSO). Consequently, the thiourea derivative achieves tighter ion-pair binding, making it the requisite starting material for high-affinity sensor development.
| Evidence Dimension | Hydrogen bond donor acidity (pKa) and resulting binding affinity |
| Target Compound Data | pKa ~ 21.1 (Thiourea scaffold) |
| Comparator Or Baseline | 4-Nitrophenylurea (pKa ~ 26.9) |
| Quantified Difference | Thiourea protons are >5 orders of magnitude more acidic, driving superior anion association. |
| Conditions | DMSO solution, spectrophotometric titration |
Procuring the thiourea derivative ensures maximum hydrogen-bond donicity, which is critical for synthesizing high-affinity anion sensors and active organocatalysts.
1-(4-Nitrophenyl)-2-thiourea is uniquely suited for naked-eye sensing applications due to its specific deprotonation threshold. Upon interaction with highly basic anions such as fluoride (log K1 = 5.98) or acetate, the compound undergoes deprotonation, triggering a pronounced charge-transfer transition that shifts the solution color from yellow to blue/red [1]. In contrast, 4-trifluoromethylphenylurea and unsubstituted phenylthiourea either fail to deprotonate under identical conditions or do not produce a visually discernible color change [2]. This stark optical differentiation confirms 1-(4-nitrophenyl)-2-thiourea as the optimal procurement choice for instrument-free diagnostic assays.
| Evidence Dimension | Optical response to basic anions (e.g., Fluoride, Acetate) |
| Target Compound Data | Distinct colorimetric shift (yellow to blue/red) via deprotonation (log K1 = 5.98 for F-) |
| Comparator Or Baseline | 4-Trifluoromethylphenylurea / Phenylthiourea |
| Quantified Difference | Target compound yields naked-eye visible charge-transfer bands; comparators yield no discernible optical shift. |
| Conditions | Organic solvent (e.g., DMSO/Acetonitrile) with tetrabutylammonium salts |
Allows buyers to manufacture direct-readout chemical sensors without requiring expensive UV-Vis spectrophotometric instrumentation.
In the development of synthetic ionophores, the lipophilicity and donor acidity of the transport motif are paramount. Receptors incorporating the 4-nitrophenylthiourea moiety demonstrate exceptional transmembrane chloride transport efficiency [1]. Assays using lipid vesicles reveal that 4-nitrophenylthiourea derivatives achieve highly active transport (EC50 values as low as 0.03 mol% relative to lipid concentration). Conversely, structurally analogous urea derivatives exhibit significantly poorer transport kinetics due to lower lipophilicity and weaker membrane incorporation. The strong electron-withdrawing nature of the nitro group combined with the thiourea core is essential for maximizing transport rates.
| Evidence Dimension | Chloride transport activity (EC50 in lipid vesicles) |
| Target Compound Data | Highly active transport (EC50 ≤ 0.03 - 0.06 mol%) |
| Comparator Or Baseline | Corresponding urea-based receptors |
| Quantified Difference | Thiourea derivatives exhibit substantially lower EC50 values (higher activity) than urea analogs. |
| Conditions | Chloride/Nitrate exchange assay in lipid vesicles (ISE assay) |
Critical for researchers developing synthetic ion channels or therapeutics targeting cystic fibrosis and other channelopathies.
As a minimal hydrogen-bond donor organocatalyst, 1-(4-Nitrophenyl)-2-thiourea outperforms standard phenylthiourea in activating electrophiles (e.g., nitroolefins or carbonyls). The para-nitro substituent significantly withdraws electron density from the thiourea core, increasing the partial positive charge on the NH protons [1]. This enhanced donicity translates to stronger transition-state stabilization during asymmetric transformations like Michael additions or aldol reactions when incorporated into chiral scaffolds. Procurement of the nitro-substituted precursor directly correlates with higher catalytic turnover and the ability to operate at lower catalyst loadings compared to electron-neutral baselines.
| Evidence Dimension | Electrophile activation via H-bond donicity |
| Target Compound Data | Enhanced transition-state stabilization due to p-nitro electron withdrawal |
| Comparator Or Baseline | Unsubstituted phenylthiourea |
| Quantified Difference | Higher catalytic turnover and required catalyst loading reduction. |
| Conditions | H-bond mediated organocatalytic transformations (e.g., Michael addition) |
Enables chemical manufacturers to achieve higher yields and faster reaction times while minimizing catalyst expenditure.
Due to its low deprotonation threshold and distinct charge-transfer colorimetric response (yellow to blue/red), 1-(4-Nitrophenyl)-2-thiourea is the premier building block for manufacturing optical sensors for fluoride, acetate, and cyanide [1]. It is specifically chosen over urea analogs to eliminate the need for complex UV-Vis instrumentation in field-deployable environmental or industrial monitoring kits.
The compound's exceptional hydrogen-bond donicity makes it an ideal starting material for synthesizing advanced chiral bifunctional organocatalysts (e.g., squaramide-thiourea or cinchona-thiourea derivatives)[2]. Buyers synthesizing catalysts for asymmetric Michael additions or aldol reactions prioritize this nitro-substituted building block to ensure maximum substrate activation and lower required catalyst loadings.
Leveraging its optimal balance of lipophilicity and high NH acidity, this compound is utilized to synthesize highly active chloride and bicarbonate transporters [3]. It is the preferred scaffold for researchers developing synthetic ion channels for biomedical applications, as it achieves significantly better membrane incorporation and lower EC50 transport values than equivalent urea-based structures.
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